molecular formula C14H18Cl2N4OS B1462332 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride CAS No. 2108724-44-1

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride

Cat. No.: B1462332
CAS No.: 2108724-44-1
M. Wt: 361.3 g/mol
InChI Key: DRJSKINOAMLTPL-UHFFFAOYSA-N
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Description

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, modulating their activity and thereby affecting downstream signaling pathways. Additionally, it binds to specific receptors on the cell surface, altering their conformation and activity. These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to activate certain signaling cascades, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to active sites of enzymes, either inhibiting or activating their function. This compound also interacts with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These molecular interactions underscore the compound’s potential as a tool for studying and manipulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, this compound has been shown to modulate the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s potential as a tool for studying metabolic pathways and their regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and its ability to reach target sites within the cell. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride typically involves the condensation of 2-aminothiazole with nicotinic acid derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring . The resulting intermediate is then reacted with piperidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride is unique due to its specific combination of a piperidine ring, thiazole ring, and nicotinamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

6-piperidin-3-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS.2ClH/c19-13(18-14-16-6-7-20-14)11-3-4-12(17-9-11)10-2-1-5-15-8-10;;/h3-4,6-7,9-10,15H,1-2,5,8H2,(H,16,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJSKINOAMLTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride
Reactant of Route 2
6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride
Reactant of Route 3
6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride
Reactant of Route 4
6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride
Reactant of Route 5
6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride
Reactant of Route 6
6-Piperidin-3-yl-N-1,3-thiazol-2-ylnicotinamide dihydrochloride

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